4,4,5,5-Tetramethyl-2-(4-(4-(trifluoromethyl)phenoxy)phenyl)-1,3,2-dioxaborolane
CAS No.:
Cat. No.: VC13616817
Molecular Formula: C19H20BF3O3
Molecular Weight: 364.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H20BF3O3 |
|---|---|
| Molecular Weight | 364.2 g/mol |
| IUPAC Name | 4,4,5,5-tetramethyl-2-[4-[4-(trifluoromethyl)phenoxy]phenyl]-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C19H20BF3O3/c1-17(2)18(3,4)26-20(25-17)14-7-11-16(12-8-14)24-15-9-5-13(6-10-15)19(21,22)23/h5-12H,1-4H3 |
| Standard InChI Key | KWELKLMDYNYJMK-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(F)(F)F |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(F)(F)F |
Introduction
Overview of the Compound
4,4,5,5-Tetramethyl-2-(4-(4-(trifluoromethyl)phenoxy)phenyl)-1,3,2-dioxaborolane is a boronic ester derivative widely utilized in organic synthesis and material science. Its structure features a dioxaborolane ring substituted with a trifluoromethyl group and phenoxy groups, making it valuable for diverse chemical applications.
IUPAC Name
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenol .
Organic Synthesis
This compound serves as a versatile reagent in organic chemistry:
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It is used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
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Its boronic ester functionality enhances its stability and reactivity in chemical transformations .
Fluorinated Pharmaceuticals
The trifluoromethyl group contributes to:
Material Science
This compound aids in:
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The development of advanced polymers with superior thermal and mechanical properties.
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Applications in high-performance materials for industrial use .
Analytical Chemistry
It acts as an intermediate for creating analytical standards used in detecting and quantifying substances in complex mixtures .
Safety Information
The compound is classified as hazardous:
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Inhalation: Harmful if inhaled; may cause respiratory irritation.
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Skin Contact: Prolonged exposure may lead to irritation.
First Aid Measures
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For skin or eye contact: Rinse thoroughly with water for at least 15 minutes.
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In case of inhalation: Move to fresh air and seek medical attention if symptoms persist.
Structural Analysis
The compound's structure was confirmed using advanced techniques:
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NMR Spectroscopy (1H and 13C): Provides detailed insights into the molecular framework.
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Mass Spectrometry (MS): Confirms the molecular weight and composition .
Biological Relevance
While primarily used in synthetic chemistry, the trifluoromethyl group suggests potential for bioactive molecule development due to its ability to modulate pharmacokinetic properties .
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